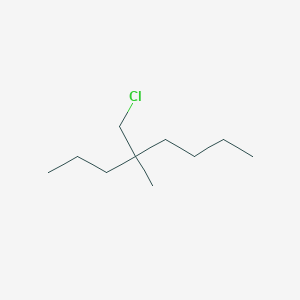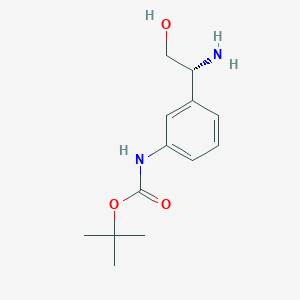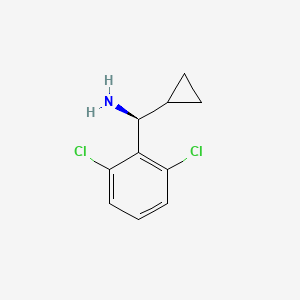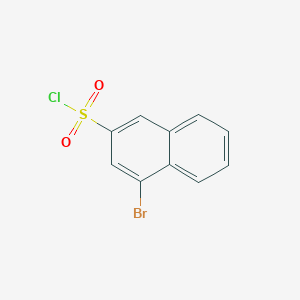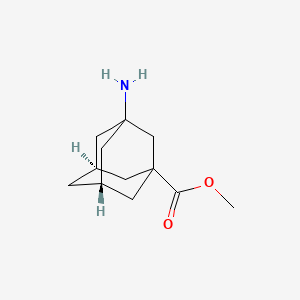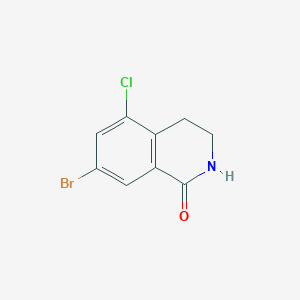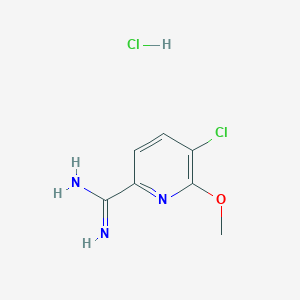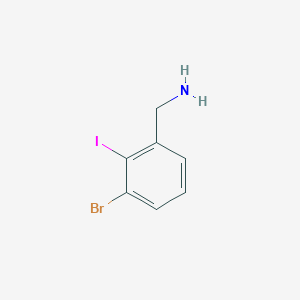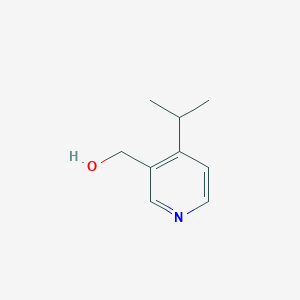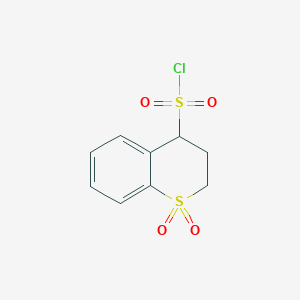![molecular formula C25H18O2 B13653033 4-[4-(4-phenylphenyl)phenyl]benzoic acid](/img/structure/B13653033.png)
4-[4-(4-phenylphenyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-phenylphenyl)phenyl]benzoic acid is an organic compound characterized by a complex aromatic structure. This compound is notable for its unique arrangement of phenyl groups attached to a benzoic acid core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-phenylphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of p-aminobenzoic acid with nitrosobenzene, leading to the formation of the desired compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-phenylphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[4-(4-phenylphenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-[4-(4-phenylphenyl)phenyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic systems, influencing various biochemical pathways . These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylazo)benzoic acid: Known for its photo-isomerizable properties.
Phenylboronic acid: Utilized in organic synthesis for its mild Lewis acid properties.
Uniqueness
4-[4-(4-phenylphenyl)phenyl]benzoic acid stands out due to its unique multi-phenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H18O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[4-(4-phenylphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C25H18O2/c26-25(27)24-16-14-23(15-17-24)22-12-10-21(11-13-22)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-17H,(H,26,27) |
InChI Key |
PNHTZRBRJVFCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


